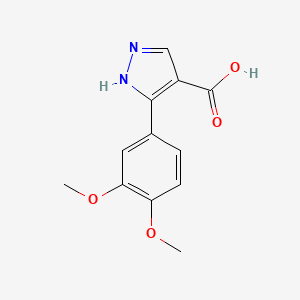
3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,4-dimethoxyphenyl)propanoic acid” is an orally active short-chain fatty acid . It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias . “(3,4-Dimethoxyphenyl)acetic acid” is a phenylacetic acid substituted at positions 3 and 4 by methoxy groups . It has a role as a human urinary metabolite and a human xenobiotic metabolite .
Molecular Structure Analysis
The molecular formula of “3-(3,4-dimethoxyphenyl)propanoic acid” is C11H14O4 . For “(3,4-Dimethoxyphenyl)acetic acid”, the molecular formula is C10H12O4 .
Chemical Reactions Analysis
“3,4-Dimethoxyphenylacetic acid” can undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also inhibits cellular physiology and can be used in the treatment of bacteria in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(3,4-Dimethoxyphenyl)acetic acid” include a melting point of 96 - 99 °C . It is soluble in water .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : Research by Kasımoğulları and Arslan (2010) focused on synthesizing various pyrazole dicarboxylic acid derivatives, characterized by 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis.
- Crystallographic Studies : The work of Cornago et al. (2009) detailed the X-ray crystallography of NH-pyrazoles, analyzing tautomerism in solution and the solid state.
- Functionalization Reactions : Studies by Yıldırım et al. (2005) and Yıldırım and Kandemirli (2006) explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid and acid chloride with different compounds.
Photophysical and Structural Properties
- Photophysical Properties : Research by Şenol et al. (2020) focused on synthesizing new pyrazolines and studying their absorption and fluorescence properties in various solvents.
- Molecular Structure Analysis : The study by Ghaedi et al. (2015) achieved efficient synthesis of new N-fused heterocycle products, providing insights into their molecular structures.
Potential Biological Activities
- Anti-inflammatory Activity : Khanal Pratik et al. (2018) synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity.
- Antibacterial Activities : Research by Bildirici et al. (2007) synthesized various derivatives from pyrazole-3-carboxylic acid and tested their antibacterial properties.
- Antioxidant and Antimicrobial Agents : The study by Bandgar et al. (2009) focused on synthesizing novel pyrazole chalcones and testing their anti-inflammatory, antioxidant, and antimicrobial activities.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
This interaction could lead to changes in the metabolic pathways involving aromatic amino acids .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the metabolism of aromatic amino acids. The alteration in these pathways could have downstream effects on protein synthesis and other cellular processes . .
Pharmacokinetics
It is known that the compound can achieve concentrations significantly higher than targeted plasma levels for several hours after single doses This suggests that the compound has good bioavailability
Result of Action
It is known that the compound can stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that the compound could potentially be used for the treatment of β hemoglobinopathies and other anemias .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzyme . .
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKIIXCDLHWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)
![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)
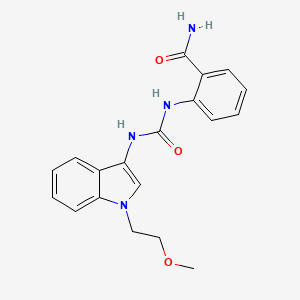
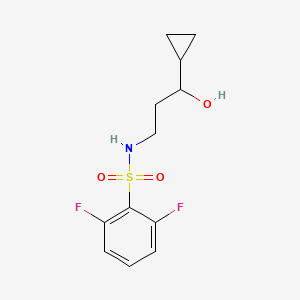
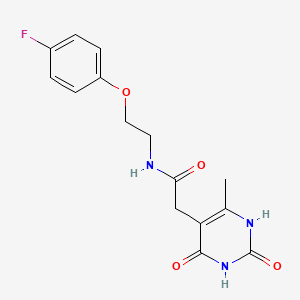
![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)
![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)
![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)
![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)
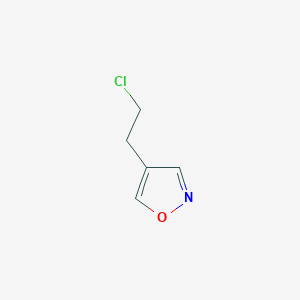

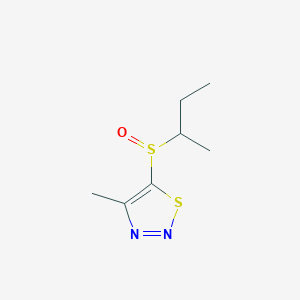
![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

